molecular formula C6H9NO3 B1295028 1-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 42346-68-9

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1295028
CAS RN: 42346-68-9
M. Wt: 143.14 g/mol
InChI Key: YHDZDIPQCVCIJS-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom. The 1-methyl-5-oxo modification on the pyrrolidine ring indicates the presence of a ketone group at the fifth position and a methyl group at the first position, with a carboxylic acid functionality at the third position. This structure is a common motif in various natural products and synthetic compounds with potential biological activities .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which allows for the introduction of different substituents at the C-2 position and the iodine at the previously unfunctionalized C-3 position . Another method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes to obtain highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Additionally, the synthesis from levulinic acid has been reported, where 2-methyl-5-oxopyrrolidine-2-carboxylic acid is obtained through dehydration . These synthetic routes provide access to a variety of pyrrolidine derivatives with potential applications in medicinal chemistry and materials science.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including 1-methyl-5-oxopyrrolidine-3-carboxylic acid, has been studied using various techniques such as X-ray diffraction analysis. This allows for the unambiguous assignment of the structure and the study of alternative packings using ab initio quantum-chemical methods . The stereochemistry of these compounds is also of interest, as it can significantly influence their biological activity and potential as chiral resolving agents .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For instance, they can be used as precursors for the synthesis of bicyclic systems present in many natural products . They can also participate in three-component condensation reactions, as demonstrated by the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . The reactivity of these compounds allows for the design of novel molecules with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. For example, the presence of a 5-oxo group can confer antioxidant activity, as seen in some 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . The acid dissociation constants of these compounds have been determined, which is important for understanding their behavior in different pH environments . Additionally, the antimicrobial activity of certain pyrrolidine derivatives has been evaluated, showing potential as antibacterial drugs .

Scientific Research Applications

Antioxidant Activity

1-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for antioxidant activity. For example, Tumosienė et al. (2019) explored a series of these derivatives, finding some with potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antibacterial Activity

These compounds have also shown promise in antibacterial applications. Bouzard et al. (1992) synthesized a series of naphthyridine-3-carboxylic acids, including derivatives of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, which exhibited in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

Plasticizer Performance

Takenishi and Simamura (1954) reported the synthesis of 2-Methyl-5-oxopyrrolidine-2-carboxylic Esters from levulinic acid, testing them as potential plasticizers (Takenishi & Simamura, 1954).

Synthesis of Antibacterial Drugs

Devi et al. (2018) synthesized 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs, showing moderate to good activity against certain microbes (Devi et al., 2018).

Prediction of Biological Activity

Kharchenko et al. (2008) conducted a study on the synthesis of 5-oxopyrrolidine-3-carboxylic acids and predicted the biological activity of the synthesized compounds (Kharchenko et al., 2008).

properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZDIPQCVCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872025
Record name 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

42346-68-9
Record name 1-Methyl-4-carboxy-2-pyrrolidone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Record name 1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RK Singh, N Sinha, S Jain, M Salman, F Naqvi… - Tetrahedron, 2005 - Elsevier
… The compounds 4 and 5 were prepared as described in Scheme 1, starting from 1-methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester (1), which in turn was prepared from itaconic …
Number of citations: 19 www.sciencedirect.com
JF Morizur, H Zhou, CE Hoyle, LJ Mathias - Polymer, 2010 - Elsevier
… The precipitate was filtered off and dried under reduced pressure to afford 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid 2′ as a white powder in ca 96% yield as a mixture of …
Number of citations: 5 www.sciencedirect.com
RK Singh, S Jain, N Sinha, A Mehta, F Naqvi, N Anand - Tetrahedron, 2006 - Elsevier
… 1-Methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester 1a and 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester 1b, prepared from itaconic acid following the …
Number of citations: 10 www.sciencedirect.com
P Stanetty, M Turner, MD Mihovilovic - Molecules, 2005 - mdpi.com
A route to methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates as potential plant activators and inducers of systemic acquired resistance (SAR) is reported. A synthetic strategy based …
Number of citations: 19 www.mdpi.com
SK Maity, S Bera, D Haldar - Current Organic Synthesis, 2013 - ingentaconnect.com
… reported the synthesis of 2methylaminomethyl-3-[1-(un)substituted-5-aryl-1H-pyrazol-3-yl/5aryl-isoxazol-3-yl]-propionic acid starting from 1-methyl-5oxopyrrolidine-3-carboxylic acid …
Number of citations: 4 www.ingentaconnect.com
JK Fink - 2016 - books.google.com
Guide to Practical Use of Chemicals in Refineries and Pipelines delivers a well-rounded collection of content, references, and patents to show all the practical chemical choices …
Number of citations: 20 books.google.com
JF Morizur - 2008 - search.proquest.com
… 13C NMR spectrum of 4-hydroxy-1 -methyl-5-oxopyrrolidine-3-carboxylic acid (DMSO-d6) …
Number of citations: 3 search.proquest.com

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